Product packaging for 3,4-bis(benzoylamino)benzoic acid(Cat. No.:)

3,4-bis(benzoylamino)benzoic acid

Cat. No.: B3628678
M. Wt: 360.4 g/mol
InChI Key: KMZVJJIMLWQDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-bis(benzoylamino)benzoic acid is a high-purity, research-grade organic compound offered for investigational use in biochemical and pharmacological studies. This benzoic acid derivative features dual benzamide substituents, a structural motif found in compounds with notable biological activity. For instance, structurally related benzoylamino-benzoic acid compounds have demonstrated potent antiviral activity in scientific research, showing efficacy against herpes simplex virus (HSV) types 1 and 2, including strains resistant to standard therapies like acyclovir . The presence of multiple benzoylamino groups is a key structural feature that may influence the molecule's interaction with biological targets. Researchers value this family of compounds for their potential as scaffolds in developing novel therapeutic agents and chemical probes. The compound is presented as a solid and should be stored sealed in a dry environment at room temperature. This product is intended for laboratory research purposes by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H16N2O4 B3628678 3,4-bis(benzoylamino)benzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dibenzamidobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c24-19(14-7-3-1-4-8-14)22-17-12-11-16(21(26)27)13-18(17)23-20(25)15-9-5-2-6-10-15/h1-13H,(H,22,24)(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZVJJIMLWQDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C(=O)O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3,4 Bis Benzoylamino Benzoic Acid

Established Synthetic Pathways for 3,4-bis(benzoylamino)benzoic Acid

The synthesis of this compound is centered around the formation of amide bonds between 3,4-diaminobenzoic acid and two equivalents of a benzoylating agent. The presence of two amino groups and a carboxylic acid on the same aromatic ring necessitates careful selection of reaction conditions to achieve the desired product selectively.

Amidation Reactions for Benzoylamino Group Incorporation

The most direct and widely applicable method for the introduction of the benzoylamino groups is through amidation reactions. The Schotten-Baumann reaction is a classic and effective method for this transformation. This reaction typically involves the use of benzoyl chloride as the acylating agent in the presence of a base, such as aqueous sodium hydroxide. The base serves to neutralize the hydrochloric acid that is generated during the reaction, driving the equilibrium towards product formation.

In a typical procedure, 3,4-diaminobenzoic acid would be dissolved in an aqueous basic solution, converting the carboxylic acid to its more soluble and less reactive carboxylate salt. Benzoyl chloride, often in a non-polar organic solvent, is then added to the aqueous solution. The reaction proceeds at the interface of the two phases, with the amine groups of the diaminobenzoic acid reacting with the benzoyl chloride. The use of two or more equivalents of benzoyl chloride would be necessary to ensure the benzoylation of both amino groups.

An alternative benzoylating agent is benzoic anhydride (B1165640). While generally less reactive than benzoyl chloride, it offers the advantage of producing benzoic acid as a byproduct, which can be easier to remove from the reaction mixture than hydrochloric acid. The reaction with benzoic anhydride may require heating to proceed at a reasonable rate.

The table below summarizes the key reagents and their roles in the amidation reaction.

ReagentRole
3,4-Diaminobenzoic AcidStarting material containing the two amino groups to be acylated.
Benzoyl ChlorideAcylating agent that provides the benzoyl group.
Sodium HydroxideBase to neutralize the generated HCl and to deprotonate the carboxylic acid.
WaterSolvent for the 3,4-diaminobenzoic acid and sodium hydroxide.
Organic Solvent (e.g., Dichloromethane)Solvent for benzoyl chloride, creating a two-phase system.

Strategies for Carboxylic Acid Moiety Formation

In the context of synthesizing this compound from 3,4-diaminobenzoic acid, the carboxylic acid moiety is already present in the starting material. Therefore, the primary strategic consideration is not its formation, but its preservation during the amidation of the amino groups.

The carboxylic acid group is generally less nucleophilic than the amino groups and is therefore less likely to react with the benzoylating agent under standard Schotten-Baumann conditions. Furthermore, the basic reaction conditions (e.g., using sodium hydroxide) will deprotonate the carboxylic acid to form the corresponding carboxylate salt. This negatively charged carboxylate is significantly less nucleophilic than the free carboxylic acid, effectively protecting it from undergoing undesired side reactions, such as the formation of a mixed anhydride.

Should protection of the carboxylic acid be deemed necessary under different reaction conditions, it could be converted to an ester (e.g., a methyl or ethyl ester) prior to the amidation step. Following the benzoylation of the amino groups, the ester could then be hydrolyzed back to the carboxylic acid. However, for the Schotten-Baumann approach, this protection strategy is generally not required.

Mechanistic Investigations of Synthesis Reactions

A deeper understanding of the synthesis of this compound requires an examination of the reaction mechanism, including the intermediates formed and the factors governing the reaction's speed and outcome.

Elucidation of Reaction Intermediates

The benzoylation of 3,4-diaminobenzoic acid proceeds in a stepwise manner. The reaction mixture will contain a distribution of the starting material, mono-benzoylated intermediates, and the final di-benzoylated product.

The initial step is the nucleophilic attack of one of the amino groups on the carbonyl carbon of benzoyl chloride. This results in the formation of a tetrahedral intermediate, which then collapses to expel a chloride ion and form the first amide bond. This yields a mono-benzoylated intermediate. Due to the ortho and para directing effects of the amino and carboxylate groups, two isomeric mono-benzoylated intermediates are possible:

3-amino-4-(benzoylamino)benzoic acid

4-amino-3-(benzoylamino)benzoic acid

The relative amounts of these intermediates will depend on the relative nucleophilicity of the two amino groups. The amino group at position 4 is para to the carboxylate group and meta to the other amino group, while the amino group at position 3 is meta to the carboxylate and ortho to the other amino group. Electronic and steric factors will influence which amino group reacts first.

The second benzoylation step involves the reaction of the remaining amino group of the mono-benzoylated intermediate with a second molecule of benzoyl chloride, proceeding through a similar tetrahedral intermediate to yield the final product, this compound.

Kinetic and Thermodynamic Considerations in Synthesis

The synthesis of this compound is generally under kinetic control, meaning the product distribution is determined by the relative rates of the competing reaction pathways. The rate of the reaction is influenced by several factors, including temperature, concentration of reactants, and the efficiency of mixing in a two-phase system.

The reaction is typically exothermic and thermodynamically favorable, as the formation of the stable amide bonds and the neutralization of the strong acid (HCl) by the base are energetically favorable processes. The use of an excess of the benzoylating agent and base can help to drive the reaction to completion, favoring the formation of the di-benzoylated product over the mono-benzoylated intermediates.

The following table provides hypothetical, yet plausible, kinetic and thermodynamic parameters for the benzoylation of 3,4-diaminobenzoic acid, based on general principles of similar acylation reactions.

ParameterValueSignificance
Rate Constant (k) Dependent on temperature and concentrationDetermines the speed of the reaction.
Activation Energy (Ea) ModerateThe reaction proceeds readily at or near room temperature.
Enthalpy of Reaction (ΔH) Negative (Exothermic)The reaction releases heat.
Gibbs Free Energy (ΔG) Negative (Spontaneous)The formation of the product is thermodynamically favored.

Derivatization Strategies for Structural Modification

Once synthesized, this compound can serve as a scaffold for further structural modifications, allowing for the fine-tuning of its chemical and physical properties. These derivatization strategies primarily target the carboxylic acid functionality.

The carboxylic acid group can be readily converted into a variety of other functional groups. For instance, esterification with an alcohol under acidic conditions (Fischer esterification) or via reaction with an alkyl halide in the presence of a base can yield the corresponding esters. Amidation of the carboxylic acid with a primary or secondary amine, typically using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can produce a wide range of secondary or tertiary amides.

Furthermore, the benzoyl groups themselves could be modified if a substituted benzoyl chloride (e.g., 4-nitrobenzoyl chloride or 4-methoxybenzoyl chloride) is used in the initial synthesis. This would introduce additional functional groups onto the periphery of the molecule, opening up further avenues for derivatization.

The table below outlines some potential derivatization reactions for this compound.

Reaction TypeReagentsFunctional Group Introduced
EsterificationAlcohol, Acid CatalystEster (-COOR)
AmidationAmine, Coupling Agent (e.g., DCC)Amide (-CONR₂)
ReductionLithium Aluminum Hydride (LiAlH₄)Alcohol (-CH₂OH)
Halogenation (of COOH)Thionyl Chloride (SOCl₂)Acyl Chloride (-COCl)

These derivatization strategies highlight the potential of this compound as a versatile building block in the synthesis of more complex molecules with tailored properties.

Chemical Modification of the Carboxylic Acid Functionality

The carboxylic acid moiety of this compound serves as a prime site for a variety of chemical transformations, enabling the covalent linkage of this molecule to other substrates or the alteration of its physicochemical properties. Standard esterification and amidation reactions are the most common modifications.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid, is a viable route. For instance, refluxing this compound with an excess of an alcohol like methanol (B129727) or ethanol, with a catalytic amount of sulfuric acid, would yield the corresponding methyl or ethyl ester. tcu.edu The reaction equilibrium can be driven towards the product by using a large excess of the alcohol or by removing the water formed during the reaction. tcu.edu

Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents can be employed. Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, facilitating nucleophilic attack by an alcohol. masterorganicchemistry.com This method is particularly useful for coupling with more complex or sterically hindered alcohols.

Amide Bond Formation: The carboxylic acid can also be converted to a primary, secondary, or tertiary amide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com The resulting acyl chloride is then reacted with a primary or secondary amine to form the desired amide. libretexts.org

Direct amide formation from the carboxylic acid and an amine is also possible using coupling agents. A plethora of such reagents exist, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which are widely used in peptide synthesis and can be applied to form an amide linkage from this compound and a chosen amine. nih.gov These reactions are typically carried out in an inert solvent in the presence of a non-nucleophilic base.

Introduction of Diverse Substituents on Amide Phenyl Rings

The introduction of various substituents onto the phenyl rings of the benzoyl groups offers a powerful strategy to fine-tune the electronic and steric properties of this compound. This is most effectively achieved by utilizing substituted benzoyl chlorides in the initial synthesis.

The synthesis of this compound commences with the acylation of 3,4-diaminobenzoic acid. This precursor can be synthesized from 4-aminobenzoic acid through a sequence of acetylation, nitration, hydrolysis, and subsequent reduction of the nitro group. researchgate.net The two amino groups of 3,4-diaminobenzoic acid can then be acylated using a substituted benzoyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, in an appropriate solvent like acetone. nih.gov

By employing a variety of commercially available or synthetically prepared substituted benzoyl chlorides, a library of 3,4-bis(aroylamino)benzoic acids can be generated. For example, using 4-methylbenzoyl chloride would yield 3,4-bis(4-methylbenzoylamino)benzoic acid, while using 4-nitrobenzoyl chloride would introduce electron-withdrawing nitro groups. The synthesis of these substituted benzoyl chlorides is typically achieved by reacting the corresponding substituted benzoic acid with thionyl chloride or oxalyl chloride. researchgate.netontosight.ai This modular approach allows for the systematic investigation of substituent effects on the properties and applications of the resulting molecules.

Post-Synthetic Modification of Assembled Structures

The structural features of this compound, particularly its rigid core and the presence of a reactive carboxylic acid handle, make it an attractive building block for the construction and subsequent modification of larger, well-defined molecular architectures such as polymers and dendrimers.

Polymer Modification: In the realm of polymer chemistry, this compound derivatives can be utilized in post-polymerization modification (PPM). A polymer backbone containing reactive sites, such as pendant amino or alcohol groups, can be functionalized by reacting it with an activated form of this compound (e.g., the acyl chloride). This approach allows for the introduction of the rigid, hydrogen-bonding bis(benzoylamino) moiety onto a pre-existing polymer, thereby altering its physical and chemical properties, such as its thermal stability, solubility, or ability to participate in molecular recognition events.

Reactivity and Reaction Pathways of 3,4 Bis Benzoylamino Benzoic Acid

Acid-Base Equilibria and Proton Transfer Phenomena

The acid-base properties of 3,4-bis(benzoylamino)benzoic acid are dictated by the presence of a carboxylic acid group and two amide groups. The carboxylic acid moiety is the primary acidic site, capable of donating a proton to a base to form a carboxylate salt. The acidity of this group is influenced by the electronic effects of the substituents on the benzene (B151609) ring.

The two benzoylamino groups are generally considered to be very weak bases. The lone pair of electrons on the nitrogen atoms is delocalized through resonance with the adjacent carbonyl group, significantly reducing their availability for protonation. In strongly acidic conditions, however, protonation of the amide carbonyl oxygen is more likely than protonation of the nitrogen.

Expected pKa Values:

Functional GroupExpected pKa RangeNotes
Carboxylic Acid (-COOH)3.5 - 4.5The primary acidic site.
Amide (-CONH-)< 0 (for N-protonation)Very weak bases; protonation is unfavorable.
This compound Estimated pKa ~ 3.8 - 4.0Slightly more acidic than benzoic acid due to the electron-withdrawing nature of the amide groups.

Electrophilic and Nucleophilic Reactivity Patterns

The reactivity of the aromatic ring in this compound towards electrophilic substitution is influenced by the directing effects of the three substituents. The carboxylic acid group is a deactivating, meta-directing group. libretexts.org Conversely, the benzoylamino groups are ortho, para-directing. libretexts.org The interplay of these competing effects will determine the regioselectivity of electrophilic attack.

Given that the amino groups are acylated, their activating effect is significantly diminished compared to free amino groups. However, they are still expected to be stronger activators than the deactivating carboxylic acid group. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the benzoylamino groups, which are positions 2 and 5.

Nucleophilic Reactivity:

The primary nucleophilic sites in this compound are the oxygen atoms of the carbonyl groups and the nitrogen atoms of the amide linkages. However, as previously mentioned, the nucleophilicity of the amide nitrogens is significantly reduced due to resonance. The carboxylate anion, formed under basic conditions, is a good nucleophile.

The carbonyl carbons of the amide and carboxylic acid groups are electrophilic and can be subject to nucleophilic attack. youtube.com This is a key step in reactions such as esterification of the carboxylic acid or hydrolysis of the amides.

Intramolecular Cyclization and Macrocycle Formation Potential

The ortho-disposed amino and carboxylic acid functionalities in the precursor, 3,4-diaminobenzoic acid, readily undergo cyclocondensation reactions to form benzimidazoles. cymitquimica.com Following benzoylation, the potential for intramolecular cyclization in this compound is significantly altered.

While the formation of a simple five- or six-membered ring through intramolecular reaction of the existing functional groups is unlikely under normal conditions, the molecule could potentially participate in intermolecular condensation reactions to form larger macrocyclic structures, particularly in the presence of appropriate activating agents and under high dilution conditions. The formation of such macrocycles would involve the reaction of the carboxylic acid of one molecule with an amide group of another, or other more complex condensation pathways.

Reactivity under Diverse Catalytic Conditions

The reactivity of this compound can be significantly enhanced and directed through the use of various catalysts.

Catalytic Reduction:

The aromatic ring and the carbonyl groups of the amides can be susceptible to catalytic hydrogenation. Under forcing conditions (high pressure and temperature) with catalysts like rhodium or ruthenium, the benzene ring could be reduced to a cyclohexane (B81311) ring. The amide carbonyls can also be reduced to methylene (B1212753) groups using strong reducing agents like lithium aluminum hydride, which would convert the benzoylamino groups to benzylamino groups. numberanalytics.com

Catalytic Cross-Coupling:

While the molecule itself is not a typical substrate for cross-coupling reactions, its derivatives could be. For instance, conversion of the carboxylic acid to an acid chloride would enable palladium-catalyzed coupling reactions.

Catalytic Amidation:

The carboxylic acid group can undergo catalytic amidation with various amines in the presence of suitable catalysts, such as boric acid derivatives or certain transition metal complexes. catalyticamidation.info This provides a more efficient and atom-economical alternative to traditional stoichiometric coupling reagents.

Photochemical and Radiochemical Reaction Studies

Specific photochemical or radiochemical studies on this compound are not documented in the available literature. However, the presence of multiple chromophores—the benzoyl groups and the substituted benzene ring—suggests that the molecule will absorb UV radiation and could potentially undergo photochemical reactions.

Aromatic amides and carboxylic acids can participate in various photochemical processes. For instance, Norrish-type reactions involving the carbonyl groups could occur, leading to cleavage of the amide or carboxylic acid C-C or C-N bonds. Photo-induced electron transfer processes are also a possibility. Studies on the photochemistry of 2-aminobenzoic acid have shown that it can undergo photoionization to form a hydrated electron and a corresponding radical. nsc.runih.gov Similar processes could be envisaged for this compound, although the specific pathways and products would likely be different due to the presence of the benzoyl groups.

Further research is required to elucidate the specific photochemical and radiochemical behavior of this compound.

Computational Chemistry and Theoretical Characterization of 3,4 Bis Benzoylamino Benzoic Acid

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic behavior of 3,4-bis(benzoylamino)benzoic acid is fundamentally dictated by the spatial distribution and energy levels of its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. researchgate.netresearchgate.net

In this compound, the presence of electron-donating amino groups and electron-withdrawing benzoyl and carboxylic acid groups creates a complex electronic landscape. Computational methods, such as Density Functional Theory (DFT), are instrumental in calculating the energies of these orbitals and visualizing their distribution across the molecule. researchgate.net The HOMO is generally expected to be localized on the electron-rich regions, such as the aminobenzoic acid core, while the LUMO may be distributed over the electron-deficient benzoyl groups. A smaller HOMO-LUMO gap would suggest a higher propensity for electronic transitions and potentially greater chemical reactivity. researchgate.net

Table 1: Theoretical Frontier Molecular Orbital Properties of this compound

Parameter Predicted Value (eV)
HOMO Energy -6.5 to -5.5
LUMO Energy -2.5 to -1.5
HOMO-LUMO Gap 4.0 to 3.0

Note: These values are theoretical estimates based on typical values for similar aromatic compounds and are subject to variation depending on the computational method and basis set used.

Conformational Landscape Exploration and Energy Minima Identification

The flexibility of this compound arises from the rotational freedom around its single bonds, particularly the C-N amide bonds and the C-C bond connecting the benzoic acid moiety. This flexibility gives rise to a complex conformational landscape with multiple energy minima, each corresponding to a stable three-dimensional arrangement of the molecule. lumenlearning.comchemistrysteps.com Conformational analysis aims to identify these stable conformers and determine their relative energies to understand the molecule's preferred shapes. lumenlearning.comnih.gov

Computational techniques can systematically explore the potential energy surface of the molecule by rotating key dihedral angles and calculating the corresponding energy. uky.edu The results of such a scan would reveal the most stable conformers, which are likely to be those that minimize steric hindrance between the bulky benzoyl groups and the carboxylic acid. lumenlearning.com The identification of these low-energy conformers is crucial for understanding the molecule's behavior in different environments and its ability to participate in specific intermolecular interactions.

Table 2: Predicted Relative Energies of Key Conformers of this compound

Conformer Dihedral Angle (Benzoyl-Amino) Relative Energy (kcal/mol)
Planar High
Twisted A ~45° Low
Twisted B ~135° Intermediate

Note: The dihedral angles and relative energies are illustrative and represent a simplified model of the conformational space. Actual values would be determined through detailed computational scans.

Prediction of Spectroscopic Signatures for Structural Assignment

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their experimental characterization. Theoretical calculations can simulate various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy. semanticscholar.orgresearchgate.net

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, it is possible to predict the positions of absorption bands in the IR spectrum. semanticscholar.org For this compound, characteristic peaks would be expected for the N-H and C=O stretching vibrations of the amide groups, the O-H and C=O stretching of the carboxylic acid, and the C-H and C=C vibrations of the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of hydrogen (¹H) and carbon (¹³C) atoms can be calculated to aid in the assignment of experimental NMR spectra. researchgate.net The predicted shifts would be influenced by the electronic environment of each nucleus, providing a detailed map of the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions between molecular orbitals, which correspond to the absorption of UV-Vis light. semanticscholar.orgrsc.org The predicted absorption maxima (λ_max_) would be related to the HOMO-LUMO gap and other electronic transitions within the molecule.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Feature Characteristic Region
IR N-H Stretch 3200-3400 cm⁻¹
IR C=O (Amide) Stretch 1650-1680 cm⁻¹
IR C=O (Acid) Stretch 1700-1725 cm⁻¹
¹H NMR Amide N-H 8.0-9.5 ppm
¹³C NMR Carbonyl (Amide) 160-170 ppm
UV-Vis π → π* Transition 250-350 nm

Note: These are generalized predictions. Actual spectral data can be influenced by solvent and other experimental conditions.

Quantum Chemical Studies of Intermolecular Interactions

The interactions between molecules of this compound are critical for understanding its solid-state structure and self-assembly properties. Quantum chemical methods can be used to investigate the nature and strength of these non-covalent interactions. helsinki.fimdpi.com

The presence of both hydrogen bond donors (N-H and O-H groups) and acceptors (C=O groups) in this compound makes it highly prone to forming hydrogen bonds. mdpi.comnih.gov These interactions can occur between the carboxylic acid groups to form dimers or between the amide groups, leading to extended networks. mdpi.comresearchgate.net Computational studies can determine the optimal geometries and interaction energies of these hydrogen bonds, providing a quantitative measure of their strength. osti.govnih.gov

Table 4: Predicted Hydrogen Bond Parameters in a this compound Dimer

Hydrogen Bond Donor-Acceptor Distance (Å) Bond Energy (kcal/mol)
O-H···O (Carboxylic Acid) 2.6 - 2.8 5 - 8
N-H···O (Amide) 2.8 - 3.1 3 - 6

Note: These values are representative and can vary based on the specific arrangement of the molecules.

Table 5: Estimated π-π Stacking Interaction Energies for this compound

Stacking Geometry Interplanar Distance (Å) Interaction Energy (kcal/mol)
Parallel-Displaced 3.3 - 3.8 2 - 5
T-shaped 4.5 - 5.5 1 - 3

Note: Interaction energies are highly dependent on the precise relative orientation of the aromatic rings.

Computational Simulation of Self-Assembly Processes

Building upon the understanding of intermolecular interactions, computational simulations can be employed to model the spontaneous self-assembly of this compound molecules into larger, ordered structures. beilstein-journals.org Molecular dynamics (MD) simulations, for instance, can track the movements and interactions of multiple molecules over time, providing insights into the formation of aggregates, layers, or even crystal-like structures. These simulations can help to predict the most likely packing arrangements in the solid state and understand the kinetic and thermodynamic factors that drive the self-assembly process. The combination of strong hydrogen bonding and π-π stacking suggests that this molecule has the potential to form well-defined supramolecular structures.

Supramolecular Chemistry and Crystal Engineering of 3,4 Bis Benzoylamino Benzoic Acid

Design Principles for Supramolecular Architectures

The design of supramolecular architectures from a molecule like 3,4-bis(benzoylamino)benzoic acid is predicated on the principles of molecular recognition and the predictable nature of non-covalent interactions, primarily hydrogen bonding. The key functional groups—a carboxylic acid and two amide groups—are all strong hydrogen bond donors and acceptors. This allows for the application of the supramolecular synthon approach, where specific, robust intermolecular interactions are identified and utilized to guide the assembly of molecules into desired superstructures.

The primary design considerations for this compound would involve harnessing the directional and complementary nature of its hydrogen bonding sites. The molecule possesses a distinct polarity, with the carboxylic acid at one end and the two benzoylamino groups providing a different interactive face. This inherent asymmetry can be exploited to create non-centrosymmetric crystal packing or complex, multi-dimensional networks. The interplay between the strong, directional hydrogen bonds and weaker interactions, such as π-π stacking from the multiple aromatic rings, would be crucial in determining the final crystal architecture.

Formation of Hydrogen-Bonded Networks and Chains

The propensity of this compound to form extended hydrogen-bonded networks is exceptionally high. The combination of carboxylic acid and amide groups offers several reliable and well-characterized hydrogen bonding motifs that would be expected to dominate its crystal structure.

Carboxylic Acid Dimer Formation

One of the most robust and ubiquitous supramolecular synthons in crystal engineering is the carboxylic acid dimer. It is highly probable that this compound molecules would pair up via the classic R²₂(8) hydrogen-bonding motif, where the hydroxyl group of one carboxylic acid donates a hydrogen to the carbonyl oxygen of the second, and vice versa. This creates a stable, eight-membered ring structure. The formation of this dimer would effectively create a new, larger supramolecular unit with the amide groups extending outwards, ready to engage in further hydrogen bonding.

Amide-Amide and Amide-Carboxyl Hydrogen Bonding Motifs

Following the formation of the primary carboxylic acid dimer, the two amide groups on each molecule provide the sites for the extension of the supramolecular network. Several key hydrogen bonding motifs could be anticipated:

Amide-Amide Chains: The N-H group of an amide is a good hydrogen bond donor, while the carbonyl oxygen is a good acceptor. This could lead to the formation of one-dimensional chains or tapes, where molecules are linked via N-H···O=C hydrogen bonds between the amide groups of adjacent carboxylic acid dimers. This is a common motif in molecules containing amide functionalities.

Amide-Carboxyl Interactions: While the carboxylic acid groups are likely to form dimers, it is also possible for them to interact with the amide groups. For instance, the carbonyl oxygen of the carboxylic acid could act as an acceptor for an amide N-H donor from a neighboring molecule. This would lead to more complex, three-dimensional networks rather than simple linear chains.

Intramolecular Hydrogen Bonding: Depending on the conformation of the molecule, there might be a possibility for intramolecular hydrogen bonding between the amide N-H and an adjacent carbonyl oxygen, although this is generally less favorable than the formation of robust intermolecular networks.

Co-crystallization and Multi-Component Crystal Formation

The versatile hydrogen bonding capabilities of this compound make it an excellent candidate for the formation of co-crystals. Co-crystallization involves incorporating a second molecular component (a "co-former") into the crystal lattice, which can be used to systematically modify the physical and chemical properties of the solid.

Strategies for Co-crystal Design and Synthesis

The design of co-crystals with this compound would focus on selecting co-formers with complementary hydrogen bonding functionalities. A hierarchical approach to synthon formation would be employed:

Targeting the Carboxylic Acid: Co-formers with strong hydrogen bond acceptor sites, such as pyridines or other nitrogen-containing heterocycles, could be used to disrupt the carboxylic acid dimer and form a robust acid-pyridine heterosynthon.

Targeting the Amide Groups: Co-formers with hydrogen bond donor groups, such as alcohols or other amides, could be selected to interact specifically with the carbonyl oxygens of the amide groups. Conversely, molecules with acceptor sites could interact with the amide N-H donors.

Common methods for synthesizing such co-crystals would include slow evaporation from a solution containing both components, grinding the two solids together (mechanochemistry), or slurry crystallization.

Role of Guest Molecules in Directing Assembly

Guest molecules, or co-formers, play a pivotal role in directing the supramolecular assembly of the resulting co-crystal. By forming specific and predictable hydrogen bonds with this compound, the guest molecule can effectively steer the crystal packing into a new arrangement. For example, a linear bipyridine guest could act as a linker, bridging two molecules of this compound to form extended one-dimensional chains. A guest molecule with multiple hydrogen bonding sites could lead to the formation of more complex, higher-dimensional networks. The size, shape, and functionality of the guest molecule are all critical parameters that can be tuned to control the final supramolecular architecture and, consequently, the material's properties.

Self-Assembly in Solution and at Interfaces

The self-assembly of molecules in solution and at interfaces is a spontaneous process driven by non-covalent interactions, leading to the formation of ordered supramolecular architectures. For this compound, its self-assembly is primarily governed by a combination of hydrogen bonding, π-π stacking, and van der Waals forces.

In solution, benzoic acid and its derivatives are well-known to form hydrogen-bonded dimers through their carboxylic acid groups. This dimerization is a fundamental and highly predictable supramolecular synthon. It is reasonable to expect that this compound would also exhibit this classic carboxylic acid dimerization. Beyond this primary interaction, the two benzoylamino substituents introduce additional sites for hydrogen bonding via their amide N-H and C=O groups. These amide groups can engage in intermolecular hydrogen bonding, potentially leading to the formation of extended one-dimensional tapes or two-dimensional sheets.

At interfaces, such as the liquid-solid interface, the self-assembly process is further influenced by the nature of the substrate. On a solid support, the carboxylic acid group of this compound could anchor the molecule to the surface, particularly on metal or metal oxide surfaces. This would lead to the formation of self-assembled monolayers (SAMs) where the orientation of the molecules is directed by the surface interaction. The interplay between the molecule-substrate interaction and the intermolecular interactions (hydrogen bonding and π-π stacking) would then dictate the packing and ordering within the monolayer.

Table 1: Potential Supramolecular Interactions in the Self-Assembly of this compound

Interaction TypeParticipating Functional GroupsPotential Resulting Motif
Hydrogen BondingCarboxylic Acid (COOH)Dimer formation
Hydrogen BondingAmide (N-H, C=O)Linear tapes, 2D sheets
π-π StackingAromatic RingsStacked columnar or herringbone structures
van der Waals ForcesEntire MoleculeClose packing, stabilization of larger assemblies

Polymorphism and Pseudopolymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. These different crystalline forms are known as polymorphs and can exhibit distinct physical and chemical properties. Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice.

The potential for polymorphism in this compound is high due to its conformational flexibility and the presence of multiple hydrogen bond donors and acceptors. The two benzoylamino groups can rotate around the C-N bonds, and the benzoyl groups themselves can rotate, leading to different molecular conformations. These different conformers can then pack in various ways in the solid state, giving rise to different polymorphs.

The rich hydrogen-bonding capability of the molecule also contributes to the likelihood of polymorphism. The carboxylic acid dimer is a robust synthon, but the amide groups can form a variety of hydrogen-bonding networks. Competition and interplay between these different hydrogen-bonding possibilities can lead to the stabilization of multiple crystal structures. For example, in some polymorphs, the amide groups might form intramolecular hydrogen bonds, while in others, they might be exclusively involved in intermolecular interactions.

Furthermore, the choice of solvent during crystallization can play a critical role in determining which polymorphic form is obtained. Solvents can influence the conformation of the molecule in solution and can also directly participate in the crystal structure to form pseudopolymorphs (solvates). A study on para-aminobenzoic acid (p-ABA) demonstrated that solvents with a strong interaction with the carboxylic acid group could inhibit the typical dimer formation and lead to the nucleation of different polymorphs or solvates. rsc.org This highlights the importance of solvent screening in the investigation of the polymorphic landscape of a compound.

While no specific polymorphs of this compound have been reported in the surveyed literature, the study of polymorphism in structurally related molecules provides a framework for understanding what might be expected. For example, different isomers of aminobenzoic acid and other substituted benzoic acids are known to exhibit polymorphism, with the specific crystalline forms being influenced by factors such as the position of the substituent and the crystallization conditions. nih.govnih.gov

Table 2: Factors Influencing Polymorphism in Benzoic Acid Derivatives

FactorDescriptionPotential Impact on this compound
Conformational FlexibilityRotation around single bonds leading to different molecular shapes.The two benzoylamino groups can adopt various orientations, leading to different conformers that can pack into distinct crystal lattices.
Hydrogen BondingCompetition between different hydrogen bond donors and acceptors.The carboxylic acid and amide groups can form a variety of competing hydrogen-bonding networks, stabilizing different polymorphs.
π-π StackingDifferent arrangements of aromatic rings.The multiple aromatic rings can stack in various ways (e.g., parallel-displaced, T-shaped), influencing the crystal packing.
Crystallization ConditionsSolvent, temperature, cooling rate, etc.The choice of solvent can favor the formation of a specific polymorph or lead to the isolation of a pseudopolymorph (solvate).

Applications of 3,4 Bis Benzoylamino Benzoic Acid in Advanced Materials Science

Role as a Building Block in Polymer Synthesis

While no studies were found that specifically utilize 3,4-bis(benzoylamino)benzoic acid in polymer synthesis, its molecular architecture suggests a strong potential for use as a monomer in the creation of high-performance polymers.

Incorporation into Polyimide and Polyamide Backbones

The structure of this compound contains functional groups that are characteristic of monomers used in the synthesis of aromatic polyamides and, with modification, polyimides. The carboxylic acid group can be activated for reaction, and the secondary amine protons of the benzoylamino groups could potentially participate in polymerization reactions under specific conditions, or the molecule could be derived from a diamine precursor.

Aromatic polyamides, such as Kevlar and Nomex, are known for their exceptional thermal stability and mechanical strength, which arise from the rigid aromatic backbones and strong intermolecular hydrogen bonding between amide linkages. The incorporation of a pre-formed benzoylamino structure like that in this compound could introduce further rigidity and potentially enhance intermolecular interactions, leading to polymers with high glass transition temperatures and thermal degradation points.

For polyimide synthesis, a diamine monomer is typically reacted with a dianhydride. While this compound is not a diamine, a precursor molecule, 3,4-diaminobenzoic acid, is a well-known monomer in the synthesis of polyamides and polyimides. The benzoyl groups in the target compound could be envisioned as bulky side groups that would influence polymer solubility and chain packing, potentially leading to materials with modified mechanical or processing properties.

Design of Functional Polymers through Derivatization

The derivatization of this compound offers a pathway to a wide array of functional polymers. The carboxylic acid group serves as a prime site for modification, allowing for its conversion into esters, amides, or other functional groups prior to or after polymerization.

For instance, attaching long alkyl chains to the carboxylic acid group could yield amphiphilic monomers for the creation of self-assembling polymers or polymer surfactants. Conversely, introducing photo-responsive or chiroptical moieties would lead to "smart" polymers that respond to external stimuli. The benzoyl groups themselves could also be functionalized on their phenyl rings to introduce additional properties. While no specific examples for this compound are documented, the general strategy of monomer functionalization is a cornerstone of modern polymer chemistry.

Utilization in Metal-Organic Frameworks (MOFs) and Coordination Polymers

There is no available research detailing the use of this compound as a ligand in the construction of Metal-Organic Frameworks (MOFs) or coordination polymers. However, its structure contains the necessary functionalities for such applications, and by examining related systems, its potential can be inferred.

Ligand Design for Coordination Chemistry

The design of organic ligands is central to the development of MOFs and coordination polymers. hud.ac.uk These ligands, often referred to as linkers, bridge metal ions or clusters to form extended networks. The carboxylic acid group of this compound is a classic coordination site for a wide variety of metal ions, forming stable carboxylate-metal bonds.

The benzoylamino groups can also play a role in the coordination chemistry. The amide oxygen and nitrogen atoms have lone pairs of electrons that could potentially coordinate to metal centers, making the molecule a multidentate ligand. nih.gov The presence of multiple binding sites could lead to the formation of complex and robust framework structures. The bulky benzoyl groups would also exert significant steric influence, directing the self-assembly process and influencing the final topology of the framework. Research on related benzoic acid derivatives with additional coordinating groups, such as 2,4-bis-(triazol-1-yl)benzoic acid, demonstrates how multiple functionalities on a benzoic acid core can lead to novel framework structures with interesting properties. nih.gov

Construction of Porous Frameworks and Cages

The rigidity and defined geometry of this compound make it a promising candidate for the construction of porous materials like MOFs. The synthesis of porous MOFs often relies on rigid linkers to prevent the collapse of the framework upon removal of solvent molecules. The aromatic rings in the backbone of this ligand would contribute to the necessary rigidity.

The bulky benzoyl groups would likely create significant void space within the resulting framework, which is a key requirement for applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net While no porosity data exists for MOFs based on this specific ligand, studies on other bulky benzoic acid-based linkers have shown that the strategic use of large side groups can lead to highly porous materials. rsc.orgresearchgate.net The design of MOFs with different topological structures can be achieved by using the same ligand with different metal ions or reaction conditions, as demonstrated with 3-nitro-4-(pyridin-4-yl)benzoic acid. nih.gov

Table 1: Potential Coordination Sites in this compound for MOF Construction

Functional GroupPotential Coordination Role
Carboxylic Acid (-COOH)Primary coordination site with metal ions.
Amide Oxygen (=O)Secondary coordination site.
Amide Nitrogen (-NH)Potential secondary coordination site.

Development of Chemo- and Biosensor Platforms (Principles Only)

Specific studies on the use of this compound in sensor applications have not been reported. However, the fundamental principles of chemo- and biosensor design suggest several potential avenues for its use.

The core principle of many optical sensors involves a change in fluorescence or color upon binding of an analyte. The aromatic structure of this compound suggests that it could be inherently fluorescent. If this molecule were incorporated into a polymer or a MOF, its fluorescence could be quenched or enhanced in the presence of specific analytes, forming the basis of a sensor. For example, MOFs containing specific functional groups have been shown to be effective in detecting metal ions and small molecules. nih.gov

Furthermore, the carboxylic acid group provides a convenient handle for covalent attachment to a transducer surface or to biorecognition elements such as enzymes or antibodies. This would allow for the development of electrochemical or optical biosensors. The benzoylamino groups could also participate in hydrogen bonding interactions with target analytes, contributing to the selectivity of the sensor. The general principle of using functionalized benzoic acid derivatives in sensor development is well-established, with various systems designed for the detection of a wide range of chemical and biological species.

Molecular Recognition Mechanisms

The capacity of this compound to function in advanced materials is fundamentally rooted in its ability to recognize and bind to other molecules through a combination of non-covalent interactions. Its structure features several key functional groups that dictate its binding behavior.

Hydrogen Bonding: The molecule is rich in hydrogen bond donors and acceptors. The carboxylic acid group contains a hydroxyl proton (donor) and a carbonyl oxygen (acceptor). Each of the two amide linkages provides an N-H group (donor) and a carbonyl oxygen (acceptor). This arrangement allows for the formation of multiple, well-defined hydrogen bonds with complementary guest molecules, leading to stable host-guest complexes. The dual amide structure can enforce specific geometries, enabling selective recognition of molecules with appropriately spaced hydrogen bonding sites.

π-π Stacking: The presence of three aromatic rings (the central phenyl ring and the two benzoyl groups) allows for significant π-π stacking interactions. These interactions can occur between adjacent this compound molecules in the solid state or with aromatic guest molecules in solution, contributing to the stability and structural organization of molecular assemblies.

These mechanisms enable this compound to act as a synthetic receptor, creating specific binding pockets for target analytes through a combination of shape and chemical complementarity.

Transduction Principles in Sensing Systems

For a molecular recognition event to be useful in a sensor, it must be converted into a measurable output signal. This process is known as transduction. Derivatives of benzoic acid have been shown to be effective in creating sensor systems, particularly those based on optical changes. nih.gov

A primary transduction principle applicable to systems incorporating this compound is fluorescence modulation . When integrated into a larger system, such as a metal-organic framework (MOF), the molecule's fluorescence can be highly sensitive to the binding of an analyte. nih.gov

Fluorescence Quenching: If the analyte (e.g., certain metal ions or electron-deficient organic molecules) binds to the ligand, it can accept an electron from the photoexcited state of the fluorophore, preventing it from emitting a photon and thus "quenching" the fluorescence.

Fluorescence Enhancement: Conversely, some analytes can disrupt quenching pathways that exist in the unbound state. For instance, binding of a guest molecule might restrict intramolecular rotations within the ligand, which in turn reduces non-radiative decay and leads to an increase in fluorescence intensity.

In studies using a structurally related ligand, 2,4-bis-(triazol-1-yl)benzoic acid, to form coordination polymers, the resulting materials demonstrated selective detection of ions like Fe³⁺ and molecules like tetracycline (B611298) through significant fluorescence quenching. nih.gov This principle allows for the creation of highly sensitive and selective "turn-off" or "turn-on" fluorescent sensors.

Applications in Catalyst Design and Development

The functional groups within this compound provide handles for its use in both organocatalysis and as a structural scaffold for metal-based catalysts.

Organocatalysts are small organic molecules that can accelerate chemical reactions without the need for a metal center. Benzoic acid itself has been employed as a weak Brønsted acid catalyst in various transformations. beilstein-journals.org The carboxylic acid moiety of this compound can similarly function as a proton donor to activate substrates.

The proposed mechanism involves the protonation of a substrate by the carboxylic acid, followed by the action of the resulting carboxylate anion as a base or nucleophile in a subsequent step of the catalytic cycle. beilstein-journals.org The two bulky benzoylamino substituents can play a crucial role by:

Creating a Chiral Pocket: If a chiral version of the benzoyl groups were used, the molecule could provide a well-defined chiral environment around the acidic site, potentially inducing enantioselectivity in reactions.

Steric Shielding: The side groups can sterically direct the approach of substrates, influencing regioselectivity.

Secondary Interactions: The amide groups could engage in hydrogen bonding with the substrate or transition state, providing additional stabilization and enhancing catalytic efficiency.

The structure of this compound is well-suited for use as a ligand in coordination chemistry. It can bind to metal ions using the carboxylate group in a monodentate or bidentate fashion, and potentially through the amide carbonyl oxygens, making it a multidentate ligand. This allows for the construction of discrete metal complexes or extended porous structures like metal-organic frameworks (MOFs). nih.govchesci.com

By selecting appropriate metal centers and reaction conditions, these materials can be designed for specific catalytic applications. Research on similar bifunctional benzoic acid ligands has shown their utility in creating MOFs that act as sensors. nih.gov These same frameworks can possess catalytically active sites for applications in heterogeneous catalysis.

Table 1: Potential Sensing Applications Based on a Structurally Analogous Ligand System

The following table illustrates the sensing capabilities of metal-organic frameworks constructed from a bifunctional benzoic acid ligand (2,4-bis-(triazol-1-yl)benzoic acid), demonstrating the principles that could be applied using this compound as a scaffold. nih.gov

ComplexTarget AnalyteTransduction MechanismDetection Limit (LOD)
[Cd₀.₅(L)(H₂O)]MnO₄⁻Fluorescence Quenching0.96 µM
[Cd₀.₅(L)(H₂O)]Fe³⁺Fluorescence Quenching0.76 µM
[Cd(L)(TPA)₀.₅(H₂O)]·H₂OCr₂O₇²⁻Fluorescence Quenching0.035 µM
[Cd(L)(TPA)₀.₅(H₂O)]·H₂OFe³⁺Fluorescence Quenching0.657 µM
[Cd(L)(TPA)₀.₅(H₂O)]·H₂OTryptophanFluorescence Enhancement-
[Zn(L)(TPA)₀.₅]·H₂OMnO₄⁻Fluorescence Quenching0.232 µM
[Zn(L)(TPA)₀.₅]·H₂OFe³⁺Fluorescence Quenching0.11 µM

Biomimetic System Design and Functional Analogues (Principles Only)

Biomimicry involves creating synthetic systems that imitate the function and principles of biological molecules. The structure of this compound contains features that make it an excellent building block for designing functional analogues of biological systems, particularly proteins and receptors.

The core principle lies in the molecule's ability to mimic aspects of a peptide backbone. The repeating benzoylamino units (-CO-NH-) are isosteric to the peptide bonds that link amino acids. By arranging these molecules in an ordered fashion (e.g., in a crystal lattice or a self-assembled monolayer), it is possible to create synthetic receptor sites.

These biomimetic systems would function based on the following principles:

Pre-organization: The relative rigidity of the molecule helps in pre-organizing the hydrogen bonding sites and aromatic surfaces into a defined three-dimensional arrangement, reducing the entropic penalty of binding.

Cooperative Binding: Multiple, weak non-covalent interactions (hydrogen bonds, π-stacking) can work together to achieve high affinity and selectivity for a target molecule, mimicking the binding pockets of enzymes and antibodies.

Self-Assembly: The directional nature of the hydrogen bonds can be used to guide the self-assembly of these molecules into larger, functional architectures, such as nanotubes or sheets, that can serve as scaffolds for creating artificial pores or recognition surfaces.

By leveraging these principles, this compound can serve as a foundational component for developing materials that mimic biological recognition and catalysis.

Advanced Characterization Techniques for Structural Elucidation and Mechanistic Insights

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. For 3,4-bis(benzoylamino)benzoic acid, SC-XRD would elucidate the planarity of the amide groups, the orientation of the benzoyl substituents relative to the central benzoic acid core, and the intricate network of intermolecular hydrogen bonds.

Although a specific crystal structure for this compound is not available in the surveyed literature, studies on analogous structures, such as 2-acetylamino-benzoic acid and various co-crystals of benzoic acid, demonstrate the power of this technique. nih.govresearchgate.net In these related structures, the carboxylic acid groups typically form centrosymmetric dimers through strong O-H···O hydrogen bonds. researchgate.netresearchgate.netnih.gov Similarly, the amide N-H groups would be expected to act as hydrogen bond donors, likely interacting with the amide or carboxylic carbonyl oxygen atoms of adjacent molecules, creating a stable, extended supramolecular architecture. researchgate.net The analysis would provide a definitive Flack parameter, confirming the absolute configuration in a non-centrosymmetric space group. beilstein-journals.org

Table 1: Hypothetical Crystallographic Data for this compound

ParameterExpected Value/Information
Crystal SystemMonoclinic or Triclinic
Space Groupe.g., P2₁/c or P-1
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Volume (V)ų
Z (Molecules per unit cell)2 or 4
Key Hydrogen BondsO-H···O (Carboxylic acid dimer), N-H···O (Amide interactions)

Powder X-ray Diffraction for Bulk Phase Characterization

Powder X-ray diffraction (PXRD) is an essential tool for the characterization of bulk polycrystalline materials. Unlike SC-XRD, which analyzes a single perfect crystal, PXRD provides a fingerprint of a bulk powder sample, making it ideal for routine identification, phase purity assessment, and the study of polymorphism. units.it Most drug substances are isolated as microcrystalline powders, making PXRD the predominant technique for solid-state characterization in industrial settings. units.it

For this compound, a PXRD pattern would consist of a unique set of diffraction peaks at specific 2θ angles, with characteristic relative intensities. This pattern serves as a unique identifier for the specific crystalline form (polymorph) of the compound. By comparing the PXRD pattern of a newly synthesized batch to that of a known reference standard, one can confirm its identity and purity. Any deviation or the presence of unexpected peaks would indicate impurities or the existence of a different polymorphic form.

Table 2: Representative Powder X-ray Diffraction Data for a Crystalline Benzoic Acid Derivative Based on data conventions for benzoic acid. units.it

Peak Position (2θ°)Relative Intensity (%)
12.5100
16.885
22.460
25.175
27.950
30.545

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. For a molecule with the complexity of this compound, advanced multidimensional NMR techniques are indispensable.

While a simple one-dimensional (1D) ¹H NMR spectrum would confirm the presence of aromatic and amide protons, the significant signal overlap in the aromatic region would make unambiguous assignment impossible. The ¹H NMR spectrum of the parent benzoic acid already shows complex splitting, and the addition of two benzoylamino groups to the central ring introduces further complexity. docbrown.info

Multidimensional techniques are required to resolve this:

COSY (Correlation Spectroscopy): Would reveal ¹H-¹H coupling correlations, identifying adjacent protons within each of the three aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal to its directly attached carbon atom, allowing for the assignment of ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for piecing the structure together by showing correlations between protons and carbons over two to three bonds. For instance, it would connect the amide N-H protons to the carbonyl carbons of the benzoyl groups and to carbons within the central aromatic ring, confirming the connectivity of the entire molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values based on data from benzoic acid, aminobenzoic acids, and benzamides. rsc.orgresearchgate.netrsc.org

AtomTechniquePredicted Chemical Shift (ppm)Notes
Carboxyl H¹H NMR~12-13Broad singlet, may exchange with solvent.
Amide N-H¹H NMR~9-10Two distinct broad singlets.
Aromatic H¹H NMR~7.2-8.5Complex multiplet region requiring 2D NMR for assignment.
Carboxyl C=O¹³C NMR~168-172
Amide C=O¹³C NMR~165-168Two distinct signals expected.
Aromatic C¹³C NMR~115-140Multiple signals, assigned using HSQC/HMBC.

Solid-state NMR (ssNMR) provides structural information on bulk solid samples, offering insights that are complementary to solution-state NMR and diffraction methods. This technique is particularly valuable for studying polymorphism, as different crystal packing arrangements lead to distinct ssNMR spectra. It can also characterize amorphous materials that cannot be studied by XRD. A study on benzoic acid using solid-state ¹⁷O NMR has shown its utility in probing intermolecular interactions at surfaces. nih.gov For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) experiments would be highly informative, revealing details about the local environment of each atom in the solid state and confirming the hydrogen-bonding network.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Interaction Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by characteristic absorption bands. A very broad absorption from ~2500 to 3300 cm⁻¹ is expected, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer. docbrown.info The N-H stretching vibrations of the two amide groups would appear around 3300-3400 cm⁻¹. The carbonyl region would be particularly informative, showing at least two distinct C=O stretching bands: one for the carboxylic acid (around 1700-1720 cm⁻¹) and another for the amide I band (around 1650-1680 cm⁻¹). researchgate.netznaturforsch.com

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR. While C=O stretches are visible, Raman spectra are often dominated by vibrations of the non-polar parts of the molecule. Strong signals would be expected for the aromatic ring C=C stretching vibrations (~1600 cm⁻¹), providing a clear fingerprint of the molecule's backbone. researchgate.net

Table 4: Key Vibrational Bands for this compound Based on data from benzoic acid and related amides. researchgate.netdocbrown.inforesearchgate.netresearchgate.net

Functional GroupVibrational ModeTechniqueExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch (dimer)FT-IR2500-3300 (very broad)
AmideN-H stretchFT-IR3300-3400
AromaticC-H stretchFT-IR, Raman3000-3100
Carboxylic AcidC=O stretchFT-IR, Raman1700-1720
AmideC=O stretch (Amide I)FT-IR, Raman1650-1680
AromaticC=C stretchFT-IR, Raman1580-1610
AmideN-H bend (Amide II)FT-IR1510-1550

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a destructive technique that provides the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

For this compound (C₂₁H₁₆N₂O₅), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion [M]⁺ or protonated molecule [M+H]⁺.

The fragmentation pattern in electron ionization (EI) mass spectrometry would provide significant structural information. Based on the known fragmentation of benzoic acid, key fragmentation pathways can be predicted. docbrown.info The molecular ion peak would be observed at an m/z corresponding to its molecular weight. Prominent fragment ions would likely include:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group.

Loss of a water molecule (H₂O).

Loss of a benzoyl group ([C₆H₅CO]•).

The formation of the highly stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is often the base peak for benzoyl-containing compounds. docbrown.info

Cleavage of the amide bonds, leading to further fragmentation of the core structure.

This technique is also invaluable for reaction monitoring, where the disappearance of starting material ions and the appearance of the product ion can be tracked in real-time.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValuePredicted Ion Structure/Fragment Lost
388[M]⁺•, Molecular Ion
371[M - OH]⁺
370[M - H₂O]⁺•
283[M - C₆H₅CO]⁺
105[C₆H₅CO]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)

Electron Microscopy for Morphological and Supramolecular Assembly Imaging

Electron microscopy (EM) serves as a powerful tool for the direct visualization of the morphology and hierarchical organization of materials at the nanoscale. In the context of "this compound," while specific studies are not widely documented, the application of EM techniques can be inferred from research on structurally related aromatic amides and other self-assembling molecules. Techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are instrumental in elucidating the supramolecular structures formed through the self-assembly of this and similar compounds.

The insights gained from EM are crucial for understanding how intermolecular interactions, such as hydrogen bonding and π-π stacking inherent to the benzoylamino benzoic acid motif, translate into macroscopic and mesoscopic structures. These techniques can reveal the formation of various morphologies, including nanofibers, nanoribbons, and other complex assemblies, which are critical for the material's properties and potential applications.

For instance, in studies of similar self-assembling systems, TEM has been effectively used to observe the fine details of nanofibrous networks. The high resolution of TEM allows for the measurement of fiber dimensions, such as width and length, and can provide clues about the packing of molecules within the assembly. In some cases, cryogenic TEM (cryo-TEM) can be employed to visualize the structures in a near-native, hydrated state, preserving delicate assemblies that might be altered by conventional sample preparation methods.

Correlative Light-Electron Microscopy (CLEM) represents an advanced approach that could be particularly insightful. This technique combines the advantages of fluorescence microscopy, for identifying specific components or tracking dynamic processes, with the high-resolution imaging of electron microscopy. For a compound like this compound, especially if functionalized with a fluorescent tag, CLEM could map its transformation into supramolecular structures within a complex environment, such as a biological cell. nih.gov

Detailed Research Findings

While direct electron microscopy research on this compound is limited in publicly available literature, studies on analogous compounds provide a framework for the expected findings. Research on other aromatic oligoamides and benzoyl-containing molecules has demonstrated their capacity to form well-defined supramolecular polymers.

Electron microscopy studies on related m-phenylenediamine (B132917) derivatives have utilized TEM to characterize the size and distribution of nanoparticles in catalytic processes, highlighting the technique's utility in analyzing composite materials where such molecules might be incorporated. acs.orgacs.org In the broader field of self-assembling peptides and aromatic compounds, TEM and SEM are routinely used to confirm the formation of fibrillar or other ordered structures from precursor molecules. nih.gov For example, the transformation of a pro-assembling molecule into nanofibers and their subsequent interaction with cellular components has been visualized using a combination of fluorescence lifetime imaging and CLEM. nih.gov

Based on the known self-assembling properties of aromatic amides, it is anticipated that this compound would form elongated, high-aspect-ratio nanostructures in suitable solvents or conditions. Electron microscopy would be the primary method to confirm and characterize these assemblies. The morphology of these structures would likely be influenced by factors such as solvent polarity, concentration, temperature, and pH, all of which affect the delicate balance of non-covalent interactions driving the assembly.

The table below summarizes hypothetical yet expected findings from an electron microscopy analysis of self-assembled structures of this compound, based on data from related compounds.

Table 1: Hypothetical Electron Microscopy Data for Self-Assembled this compound

ParameterTransmission Electron Microscopy (TEM)Scanning Electron Microscopy (SEM)
Observed Morphology Nanofibers, potential for nanoribbonsInterconnected fibrous networks, surface topography
Typical Fiber Width 10 - 50 nmN/A (lower resolution for fine features)
Typical Fiber Length Several micrometersSeveral micrometers
Structural Details Evidence of helical twisting (with high resolution), uniform widthOverall network structure, porosity of the assembled material
Sample Preparation Drop-casting of a dilute solution onto a carbon-coated grid, negative stainingSputter-coating with a conductive material (e.g., gold) after solvent evaporation

This table is illustrative and represents the type of data that would be sought in such an investigation. The actual dimensions and morphologies would be dependent on the specific experimental conditions.

Future Research Directions and Emerging Paradigms for 3,4 Bis Benzoylamino Benzoic Acid

Rational Design of Multi-Functional Supramolecular Systems

The future of materials science lies in creating systems with multiple, often synergistic, functions. The structure of 3,4-bis(benzoylamino)benzoic acid is exceptionally well-suited for the bottom-up construction of such supramolecular systems through rational design. The amide and carboxylic acid groups are predictable and reliable hydrogen-bonding motifs that can be exploited to guide self-assembly into higher-order structures like tapes, rosettes, or helical fibers. nih.govrsc.org

Future research will likely focus on co-assembling this compound with other complementary molecules to create complex, functional architectures. For instance, pairing it with molecules containing multiple hydrogen bond acceptors, like bipyridines, could lead to the formation of robust, porous networks. nih.govbeilstein-journals.org These networks could be designed for specific applications such as gas storage or selective molecular recognition. The rational design of these systems involves a deep understanding of non-covalent interactions, which can be used to build intricate materials with tailored properties. nih.govrsc.org By modifying the benzoyl groups with different functional substituents, researchers can fine-tune the electronic, optical, or chemical properties of the resulting supramolecular assembly.

A key paradigm will be the creation of systems that integrate recognition, signaling, and catalytic functions. For example, a supramolecular assembly based on this molecule could be designed to bind a specific substrate (recognition), induce a fluorescent signal upon binding (signaling), and simultaneously catalyze a transformation of the bound substrate.

Design StrategyPotential Supramolecular StructureTarget Function
Self-assembly via carboxylic acid and amide H-bonds1D Tapes, 2D SheetsAnisotropic conductivity, Scaffolds
Co-assembly with complementary H-bond partners (e.g., melamine)Rosette-based networksMolecular sieves, Host-guest systems
Functionalization of benzoyl ringsPorphyrin- or ferrocene-modified assembliesRedox-active materials, Catalysis
Chiral derivatizationHelical fibers, Chiral frameworksChiral separation, Asymmetric catalysis

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

While the synthesis of aromatic amides is well-established, future research must prioritize the development of more efficient, sustainable, and scalable methods for producing this compound and its derivatives. Traditional methods often require harsh conditions and stoichiometric reagents. Emerging paradigms point towards greener synthetic strategies.

One promising avenue is the adoption of microwave-assisted synthesis. Studies on the precursor, 3,4-diaminobenzoic acid, have shown that microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. researchgate.net This approach could be extended to the final acylation step. Another key area is the development of catalytic methods. Instead of using stoichiometric amounts of coupling agents, future syntheses could employ novel catalysts that can be used in small quantities and recycled, minimizing waste. researchgate.net

Furthermore, the principles of green chemistry, such as using renewable starting materials and environmentally benign solvents, will be paramount. mdpi.commdpi.com Research into the biosynthetic production of the 3,4-diaminobenzoic acid precursor from simple carbon sources like glucose is already underway and represents a long-term goal for sustainable manufacturing. mdpi.com Flow chemistry is another emerging technology that could offer significant advantages for the synthesis of this compound, providing better control over reaction parameters, improved safety, and potential for continuous manufacturing.

MethodologyAdvantageRelevance to this compound
Microwave-Assisted SynthesisRapid heating, Reduced reaction times, Higher yields. researchgate.netresearchgate.netApplicable to both precursor synthesis and the final amidation step.
Catalytic AmidationReduced waste (atom economy), Catalyst recyclability.Development of novel catalysts for direct amidation of the diamine precursor.
Biocatalysis/BiosynthesisUse of renewable feedstocks, Mild reaction conditions. mdpi.comEngineering microbes to produce 3,4-diaminobenzoic acid from glucose.
Flow ChemistryPrecise process control, Enhanced safety, Scalability.Continuous and automated production with high purity.

Integration into Hybrid Organic-Inorganic Materials

The creation of hybrid organic-inorganic materials offers a powerful strategy to combine the desirable properties of both material classes, such as the processability and functional diversity of organic molecules with the thermal and mechanical stability of inorganic frameworks. mdpi.comnih.gov this compound is an ideal organic building block for such hybrids.

The carboxylic acid group provides a robust anchoring point for covalent or coordinate bonding to a wide range of inorganic surfaces, including metal oxides (e.g., TiO₂, SiO₂, ZnO), metal nanoparticles (e.g., Au, Ag), and layered materials like clays (B1170129) or layered double hydroxides. frontiersin.orgresearchgate.net Once anchored, the molecule's benzoylamino groups can impart specific functionality to the inorganic material. For example, they can create a hydrogen-bonding interface capable of selectively binding other molecules, or they can serve as nucleation sites for further organized growth.

Future research will focus on using this compound to:

Functionalize Nanoparticles: Create surface-modified nanoparticles for targeted drug delivery, where the amide groups could recognize specific biological targets.

Develop Novel Sensors: Graft the molecule onto a conductive or optically active inorganic substrate (like a transparent conducting oxide) to create a sensor where binding events at the organic layer alter the electronic properties of the inorganic material.

Create High-Performance Composites: Integrate the molecule into sol-gel derived materials like silica (B1680970) to enhance mechanical properties and introduce new functionalities. mdpi.com The organic component can improve fracture toughness while providing a platform for further chemical modification.

Inorganic ComponentHybridization StrategyPotential Application
Titanium Dioxide (TiO₂)Anchoring via carboxylate groupDye-sensitized solar cells, Photocatalysis
Silica (SiO₂) NanoparticlesCovalent grafting via silane (B1218182) couplingReinforced polymer composites, Chromatography
Gold (Au) NanoparticlesSelf-assembled monolayer via carboxylateBiosensors, Medical diagnostics
Layered Double HydroxidesIntercalationAnion exchange membranes, Controlled release

Advanced Computational Modeling of Complex Systems

As the complexity of the systems based on this compound grows, advanced computational modeling will become an indispensable tool for prediction and understanding. ed.ac.uk Density Functional Theory (DFT) can provide profound insights into the molecule's intrinsic properties and its interactions. researchgate.netresearchgate.net

Future computational studies are expected to focus on:

Predicting Supramolecular Structures: Using DFT to calculate the strength and directionality of hydrogen bonds and π-π stacking interactions, allowing researchers to predict the most stable self-assembled structures before attempting synthesis. nih.govnih.gov

Simulating Dynamic Processes: Employing molecular dynamics (MD) simulations to observe the self-assembly process in real-time, understand the stability of the resulting structures in different environments (e.g., various solvents, temperatures), and model their response to external stimuli. nih.gov

Modeling Hybrid Interfaces: Calculating the binding energies and electronic structure of this compound on various inorganic surfaces to guide the design of hybrid materials with optimal properties for applications like catalysis or electronics. scispace.comresearchgate.net

Virtual Screening: Designing new derivatives of the molecule in silico and predicting their properties to identify promising candidates for specific applications, thereby accelerating the discovery process.

These computational approaches will allow for a "materials-by-design" paradigm, reducing the trial-and-error inherent in experimental work and enabling the creation of highly sophisticated functional systems.

Development of Smart Materials based on Self-Assembly Principles

"Smart" or stimuli-responsive materials, which change their properties in response to external signals, are at the forefront of materials research. nih.govnih.govrsc.org The self-assembly of this compound provides a direct pathway to such materials. The non-covalent interactions that hold the assemblies together are sensitive to environmental changes.

A key area of future research will be the development of materials that respond to specific stimuli:

pH-Responsive Materials: The carboxylic acid group is a natural pH trigger. At high pH, it will be deprotonated to a carboxylate, altering its hydrogen-bonding ability and introducing electrostatic repulsion. This can be used to trigger the disassembly of a supramolecular structure, leading to applications in drug delivery where a payload is released in the acidic environment of a tumor or endosome.

Ion-Responsive Materials: The amide groups can act as binding sites for specific anions. The introduction of certain ions could either disrupt the existing hydrogen-bond network or template a new form of assembly, leading to a detectable optical or mechanical response.

Photo-Responsive Systems: By chemically modifying the benzoyl groups with photo-switchable moieties like azobenzenes, it would be possible to create materials whose assembly and disassembly can be controlled with light. frontiersin.org This could be used to create remotely controllable actuators or rewritable information storage media.

The self-assembly of small molecules like this compound into functional hydrogels also represents a significant opportunity for creating smart biomaterials for tissue engineering and regenerative medicine. nih.govnih.govrsc.org

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.
  • Catalysts : Use tetrabutylammonium iodide (TBAI) to improve alkylation yields .
  • Purification : Flash chromatography with gradient elution resolves byproducts effectively .

Table 1 : Comparison of Synthetic Routes

MethodYieldKey ConditionsReference
Diaminopentane coupling75%DCM/MeOH, reflux
Alkylation/nitration~60%K₂CO₃, TBAI, acetone

Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic protons (δ 6.8–7.5 ppm) and amide NH signals (δ 8.2–10.0 ppm).
    • ¹³C NMR : Confirm carbonyl (C=O) peaks at ~168–170 ppm .
  • IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹).
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity assessment (>95%) .

Table 2 : Key Physical Properties

PropertyValueReference
Molecular Weight334.365 g/mol
Density1.2±0.1 g/cm³
Boiling Point512.7±40.0 °C

Advanced: How can researchers resolve contradictions in crystallographic data for metal-coordinated derivatives of this compound?

Answer:
Contradictions often arise from solvent-dependent polymorphism or ligand flexibility. For example:

  • Case Study : Mn(II) coordination polymers derived from 3,5-bis(3,4-dicarboxyphenoxy)benzoic acid show varied structures when synthesized in NMP vs. DMA solvents .

Q. Methodological Solutions :

  • X-ray Diffraction (XRD) : Use single-crystal XRD to confirm lattice parameters.
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with solvent residues.
  • DFT Calculations : Model ligand conformations to predict coordination geometries .

Advanced: What strategies enhance the stability and photocatalytic efficacy of coordination polymers incorporating this compound?

Answer:

  • Ligand Modification : Introduce electron-withdrawing groups (e.g., -CF₃) to improve redox activity .
  • Solvent-Free Synthesis : Reduces lattice defects, enhancing photocatalytic durability .
  • Co-Doping : Incorporate transition metals (e.g., Mn(II)) to create charge-separation sites for antibiotic degradation .

Table 3 : Photocatalytic Performance

PolymerDegradation Efficiency (Tetracycline)ConditionsReference
[Mn₂(HL)(NMP)(H₂O)₂]92% in 120 minVisible light, H₂O₂

Advanced: How can mechanistic studies address discrepancies in the compound’s reactivity under varying pH conditions?

Answer:

  • pH-Dependent Solubility : Protonation of carboxyl groups (pKa ~4.0) affects solubility and reactivity .
  • Kinetic Profiling : Monitor reaction rates via stopped-flow spectroscopy at pH 3–8.
  • Computational Modeling : Use Gaussian or ORCA to simulate protonation states and transition barriers .

Note : Conflicting data on amide hydrolysis rates may arise from buffer interactions (e.g., phosphate vs. acetate) .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and goggles.
  • Ventilation : Conduct reactions in fume hoods due to potential dust formation .
  • Storage : Keep in airtight containers at 4°C to prevent hygroscopic degradation .

Advanced: How does the compound’s electronic structure influence its bioactivity in multi-target drug design?

Answer:

  • π-π Stacking : The aromatic backbone enables DNA intercalation or enzyme inhibition.
  • Amide Flexibility : Facilitates binding to variable protein pockets, as seen in quinazolinone derivatives .
  • SAR Studies : Modify benzoyl groups to optimize binding affinity and metabolic stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3,4-bis(benzoylamino)benzoic acid
Reactant of Route 2
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3,4-bis(benzoylamino)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.